2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE
Beschreibung
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 This compound is characterized by its complex structure, which includes an ethyl group, a butanoyl group, and an amide linkage
Eigenschaften
Molekularformel |
C18H28N2O2 |
|---|---|
Molekulargewicht |
304.4g/mol |
IUPAC-Name |
2-ethyl-N-[4-(2-ethylbutanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O2/c1-5-13(6-2)17(21)19-15-9-11-16(12-10-15)20-18(22)14(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
LVQBPCSWCZJKEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC |
Kanonische SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves multiple steps. The primary synthetic route includes the reaction of 2-ethylbutanoic acid with 4-aminophenylbutanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE can be compared with similar compounds such as:
- N-ethyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
- 2-methyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
- 2-ethyl-N-{4-[(2-methylbutanoyl)amino]phenyl}butanamide
These compounds share similar structural features but differ in the substitution patterns on the ethyl and butanoyl groups. The uniqueness of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
